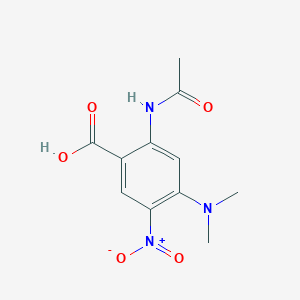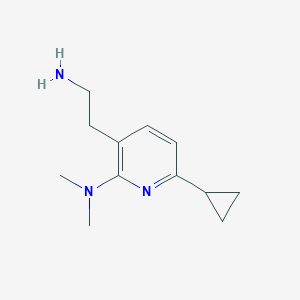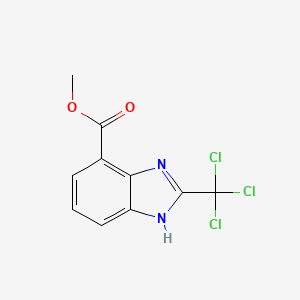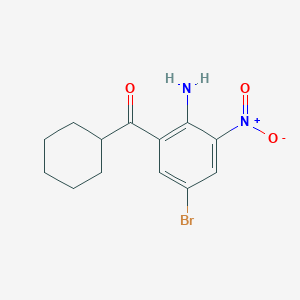![molecular formula C14H9Cl3N2 B8448462 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole](/img/structure/B8448462.png)
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse pharmacological properties and applications in various fields such as medicine, agriculture, and industry . The compound this compound is characterized by the presence of three chlorine atoms at the 2, 5, and 6 positions of the benzimidazole ring, along with a benzyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5,6-trichloroaniline and benzyl chloride.
Cyclization Reaction: The key step involves the cyclization of 2,5,6-trichloroaniline with benzyl chloride in the presence of a suitable catalyst, such as a Lewis acid, to form the benzimidazole ring.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like toluene or xylene.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form reduced derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used as a tool compound in biological studies to investigate the mechanisms of action of benzimidazole derivatives.
Industrial Applications: The compound is explored for its potential use as a precursor in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-2,5,6-trichloro-1H-benzo[d]imidazole can be compared with other similar benzimidazole derivatives:
Similar Compounds: Examples include 1-Benzyl-2-methylbenzimidazole and 1-Benzyl-2,4,5-trichlorobenzimidazole
Uniqueness: The presence of three chlorine atoms at specific positions on the benzimidazole ring makes this compound unique in terms of its chemical reactivity and potential biological activities
Properties
Molecular Formula |
C14H9Cl3N2 |
|---|---|
Molecular Weight |
311.6 g/mol |
IUPAC Name |
1-benzyl-2,5,6-trichlorobenzimidazole |
InChI |
InChI=1S/C14H9Cl3N2/c15-10-6-12-13(7-11(10)16)19(14(17)18-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
PIIRNJKFSNDDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Biphenyl-4-carboxylicacid {2-[4-(4-trifluoromethyl-benzoyl)-piperazin-1-yl]-2-oxo-ethyl}-amide](/img/structure/B8448379.png)
![N-methylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B8448383.png)


![2-[(1,1-Dimethyl-prop-2-ynyl)-ethyl-amino]-ethanol](/img/structure/B8448403.png)
![1-[(Benzenesulfonyl)methyl]-3-chloro-2-nitrobenzene](/img/structure/B8448408.png)
![6-Bromo-4-(3-methoxypropyl)-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8448424.png)







